molecular formula C13H17N5O6 B137001 MG-dG Adduct CAS No. 159062-85-8

MG-dG Adduct

Cat. No.: B137001
CAS No.: 159062-85-8
M. Wt: 339.3 g/mol
InChI Key: FGUOIKXAPPJNLE-GFAWAZIOSA-N
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Description

MG-dG Adduct is a compound formed when methylglyoxal, a reactive dicarbonyl compound, reacts with deoxyguanosine, a nucleoside component of DNA. This adduct is significant due to its role in the formation of advanced glycation end products, which are associated with various diseases, including diabetes and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methylglyoxal-deoxyguanosine adduct typically involves the reaction of methylglyoxal with deoxyguanosine under controlled conditions. The reaction is usually carried out in an aqueous solution at physiological pH and temperature to mimic biological conditions .

Industrial Production Methods: While there is no large-scale industrial production method specifically for methylglyoxal-deoxyguanosine adduct, the production of methylglyoxal itself can be achieved through the degradation of glucose or other metabolic intermediates. This process can be scaled up using biotechnological methods involving microbial fermentation .

Chemical Reactions Analysis

Types of Reactions: MG-dG Adduct undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the adduct .

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of the adduct, as well as substituted compounds depending on the reagents used .

Scientific Research Applications

MG-dG Adduct has several scientific research applications:

    Chemistry: It is used to study the mechanisms of glycation and the formation of advanced glycation end products.

    Biology: The adduct is studied for its role in DNA damage and repair mechanisms.

    Medicine: Research focuses on its association with diseases like diabetes, cancer, and neurodegenerative disorders.

    Industry: The adduct is used as a biomarker for oxidative stress and metabolic disorders .

Mechanism of Action

The mechanism by which methylglyoxal-deoxyguanosine adduct exerts its effects involves the modification of DNA structure and function. Methylglyoxal reacts with the guanine residues in DNA to form the adduct, which can lead to mutations and disruptions in DNA replication and repair processes. This can activate various cellular pathways, including those involved in apoptosis and inflammation .

Comparison with Similar Compounds

Uniqueness: MG-dG Adduct is unique due to its specific formation from methylglyoxal and deoxyguanosine, leading to distinct structural and functional consequences in DNA. Its role in disease mechanisms and potential as a biomarker for metabolic disorders further highlights its significance .

Properties

CAS No.

159062-85-8

Molecular Formula

C13H17N5O6

Molecular Weight

339.3 g/mol

IUPAC Name

6,7-dihydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5,7-dihydroimidazo[1,2-a]purin-9-one

InChI

InChI=1S/C13H17N5O6/c1-13(23)11(22)18-10(21)8-9(15-12(18)16-13)17(4-14-8)7-2-5(20)6(3-19)24-7/h4-7,11,19-20,22-23H,2-3H2,1H3,(H,15,16)/t5-,6+,7+,11?,13?/m0/s1

InChI Key

FGUOIKXAPPJNLE-GFAWAZIOSA-N

Isomeric SMILES

CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O)O)O

SMILES

CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O

Canonical SMILES

CC1(C(N2C(=O)C3=C(N=C2N1)N(C=N3)C4CC(C(O4)CO)O)O)O

Synonyms

3-(2-deoxypentofuranosyl)-3,5,6,7-tetrahydro-6,7-dihydroxy-6-methyl-9H-imidazo(1,2-a)purin-9-one
methylglyoxal-deoxyguanosine adduct
MG-dG adduct

Origin of Product

United States

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